molecular formula C11H15N3O4S B2920392 N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448063-30-6

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2920392
CAS No.: 1448063-30-6
M. Wt: 285.32
InChI Key: UVEIZNDMVNXRTL-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxypropyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the furan-3-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the incorporation of the sulfonamide group through a sulfonation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan ring and sulfonamide group make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The furan ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can engage in ionic interactions. These interactions can modulate biological processes, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

  • N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

  • N-(3-(thiophen-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

  • N-(3-(pyridin-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Uniqueness: N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the furan ring, in particular, provides unique electronic and steric properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-14-6-11(12-8-14)19(16,17)13-4-2-10(15)9-3-5-18-7-9/h3,5-8,10,13,15H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEIZNDMVNXRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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